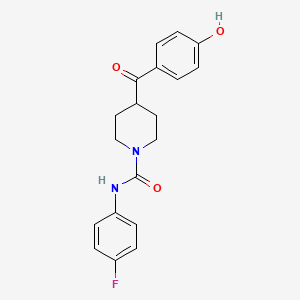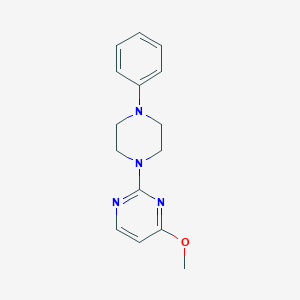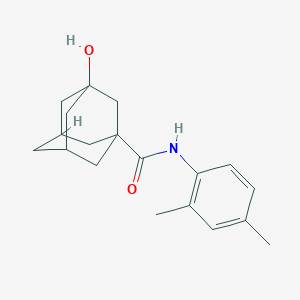
N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine was first synthesized in 1968 and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mécanisme D'action
Memantine works by blocking the activity of the NMDA receptor, which is involved in learning and memory processes. By blocking the NMDA receptor, N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide reduces the harmful effects of excess glutamate, a neurotransmitter that is involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Memantine has also been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its potential therapeutic use in various neurological disorders. However, one limitation is that it can be difficult to determine the optimal dosage and treatment duration for different disorders.
Orientations Futures
There are several future directions for N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide research. One area of research is to investigate its potential use in treating other neurological disorders, such as traumatic brain injury and stroke. Another area of research is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, there is a need for further research to determine the optimal dosage and treatment duration for different disorders.
Méthodes De Synthèse
Memantine is synthesized by reacting 1-amino-adamantane with 2,4-dimethylbenzaldehyde in the presence of hydrochloric acid and acetic anhydride. The resulting product is then converted to the hydrochloride salt form.
Applications De Recherche Scientifique
Memantine has been extensively studied for its potential therapeutic use in various neurological disorders. It has been shown to improve cognitive function and reduce behavioral symptoms in Alzheimer's disease patients. Memantine has also been studied for its potential use in treating Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-3-4-16(13(2)5-12)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZYCJWNFHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

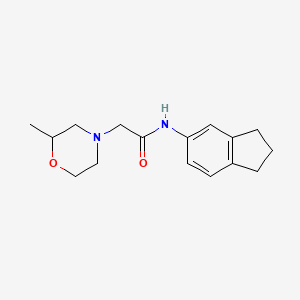
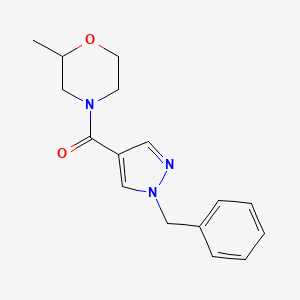
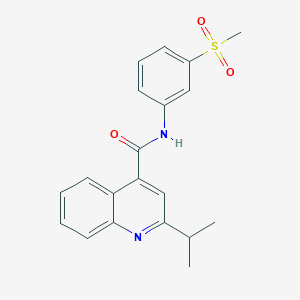
![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
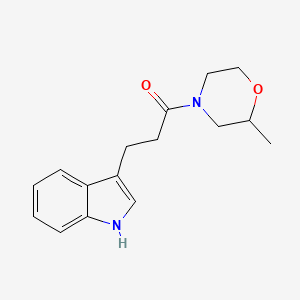
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)
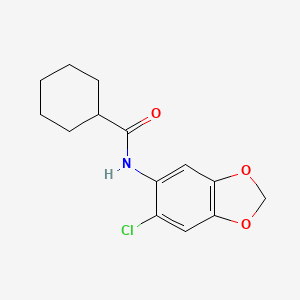

![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
